2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is an organic compound with a complex structure that includes a phenoxy group, a piperazine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 3-methylphenol with an appropriate halogenated acetamide under basic conditions to form the phenoxyacetamide intermediate.
Introduction of the piperazine ring: The phenoxyacetamide intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The acetamide moiety can be reduced to the corresponding amine under reductive conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the acetamide moiety may yield primary amines.
Scientific Research Applications
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: This compound also contains a piperazine ring and is studied for its inhibitory effects on specific enzymes.
2-(1H-pyrazol-1-yl)pyridine: This compound is used in C-H functionalization reactions and has applications in organic synthesis.
Uniqueness
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-19-7-5-10-21(17-19)27-18-22(26)23-11-6-12-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBMNPAJQMBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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